
2-Bromo-4-chloro-6-(difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF2NO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine typically involves multiple steps. One common method includes the reaction of pyridine with diiodomethane to form 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromine group. Finally, the product is treated with difluoromethyl ether to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-(difluoromethoxy)pyridine
- 2-Bromo-6-(difluoromethoxy)pyridine
- 4-Bromo-2-(difluoromethoxy)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms. This dual halogenation provides distinct reactivity and interaction profiles, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H3BrClF2NO |
|---|---|
Poids moléculaire |
258.45 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-1-3(8)2-5(11-4)12-6(9)10/h1-2,6H |
Clé InChI |
YWENYNZODDTIND-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1OC(F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
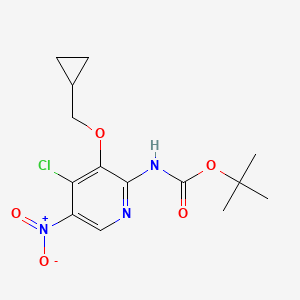
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
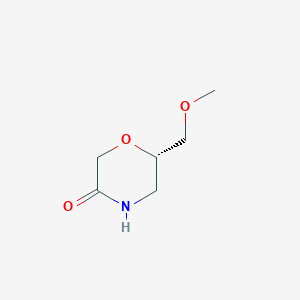
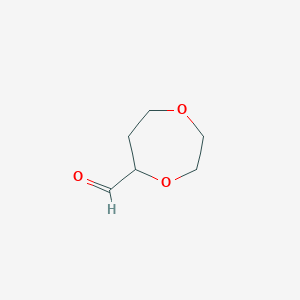
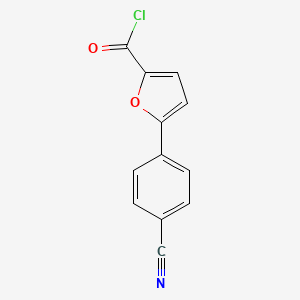
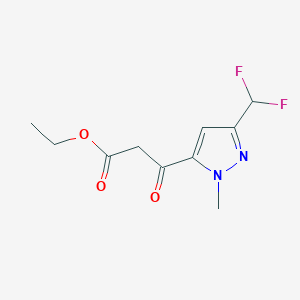
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
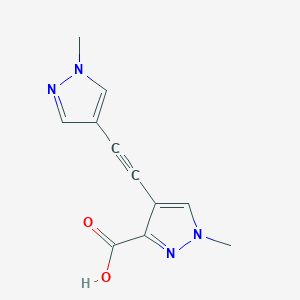
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
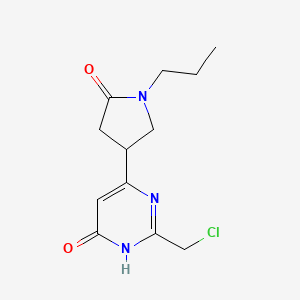
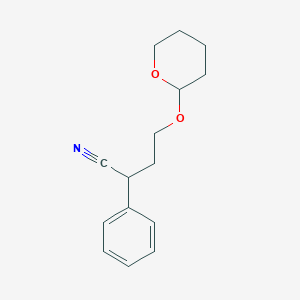
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
